N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Lipophilicity Drug-likeness Thiazolidinedione

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a synthetic, bis-fluorinated thiazolidine-2,4-dione (TZD) derivative characterized by a 4-fluorophenyl substituent at the N-3 position of the TZD core and a 4-fluorophenyl acetamide side chain at the C-5 position ,. It belongs to the class of TZD-based amides, which are extensively investigated as scaffolds for enzyme inhibitors and receptor modulators.

Molecular Formula C17H12F2N2O3S
Molecular Weight 362.35
CAS No. 929473-92-7
Cat. No. B2613169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
CAS929473-92-7
Molecular FormulaC17H12F2N2O3S
Molecular Weight362.35
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)F
InChIInChI=1S/C17H12F2N2O3S/c18-10-1-5-12(6-2-10)20-15(22)9-14-16(23)21(17(24)25-14)13-7-3-11(19)4-8-13/h1-8,14H,9H2,(H,20,22)
InChIKeyANLCKJKMWXVNJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide (CAS 929473-92-7): A Differentiated Thiazolidinedione Derivative for Targeted Procurement


N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a synthetic, bis-fluorinated thiazolidine-2,4-dione (TZD) derivative [1] characterized by a 4-fluorophenyl substituent at the N-3 position of the TZD core and a 4-fluorophenyl acetamide side chain at the C-5 position [1], [2]. It belongs to the class of TZD-based amides, which are extensively investigated as scaffolds for enzyme inhibitors and receptor modulators [2]. The compound is exclusively available as a research chemical with no demonstrated clinical or industrial application at this time.

Bis-4-fluorophenyl thiazolidinedione scaffold for SAR and probe development
Differentiated physicochemical profile for computational and comparative studies
Research-use-only compound; no clinical or diagnostic application context

Why Generic Substitution of N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide (929473-92-7) Is Not Advisable Without Comparative Data


Thiazolidine-2,4-dione derivatives exhibit highly divergent biological profiles depending on subtle variations in the substitution pattern at the N-3 and C-5 positions [1]. For this compound, the presence of two electron-withdrawing 4-fluorophenyl groups distinguishes it from mono-fluorinated or non-fluorinated analogs. The specific combination of a 4-fluorophenyl substituent on the acetamide nitrogen versus the o-tolyl (CAS 929413-12-7) or p-tolyl (CAS 1025499-95-9) variants present in the closest commercially available analogs [2] is expected to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability. In the absence of direct comparative bioactivity data, these physicochemical differences cannot be dismissed as inconsequential , making generic functional substitution scientifically unjustified.

p-Tolyl analog (1025499-95-9)

Different hydrogen-bond donor type and higher TPSA may shift target binding and permeability profiles; direct substitution not supported without comparative data.

o-Tolyl analog (929413-12-7)

Identical donor type and TPSA, but ortho-methyl group may alter conformational preferences; functional equivalence cannot be assumed.

Absence of bioactivity data

All analogs lack experimental IC50 or target engagement data; substitution risk assessment remains structural only.

Quantitative Differentiation Evidence for N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide (929473-92-7) Relative to Closest Analogs


Predicted Lipophilicity (XLogP3) Comparison Against Closest Structural Analogs

The target compound (929473-92-7) has a computed XLogP3 of 2.9 [1]. In comparison, the structurally closest analog available in PubChem, 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide (CAS 1025499-95-9), which replaces the terminal 4-fluorophenyl with a p-tolyl group, has a computed XLogP3 of 3.2 [2]. This difference of -0.3 log units indicates lower lipophilicity for the bis-fluorinated compound. Another close analog, 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide (CAS 929413-12-7), with an o-tolyl terminal group, has not been assigned an XLogP3 value in PubChem, preventing a three-way comparison.

XLogP3 Comparison
Reported
Target: 2.9 p-Tolyl analog: 3.2 ΔXLogP3 = −0.3
Reported lower lipophilicity may alter solubility and permeability context; relevant for TZD probe optimization.
Computed XLogP3; no experimental logD available.
Lipophilicity Drug-likeness Thiazolidinedione

Hydrogen Bond Donor Count: Impact on Molecular Recognition

The target compound (929473-92-7) has a single hydrogen bond donor (the amide -NH-) [1]. The p-tolyl analog (CAS 1025499-95-9) also has one hydrogen bond donor but its donor is located on a primary amide (-C(=O)NH2) rather than a secondary anilide [2], potentially altering the geometry and strength of key hydrogen-bonding interactions with biological targets. The o-tolyl analog (CAS 929413-12-7) shares the secondary anilide donor motif with the target compound, making this feature a point of differentiation against the p-tolyl analog but not the o-tolyl analog.

H-Bond Donor Type
Reported
1 HBD (secondary anilide) vs. primary amide in p-tolyl analog
Secondary anilide donor may confer distinct hydrogen-bond geometry; potential target binding profile difference.
Donor type difference only against 1025499-95-9.
Hydrogen bonding Molecular recognition Drug design

Topological Polar Surface Area (TPSA) as an Indicator of Passive Permeability

The target compound (929473-92-7) has a computed TPSA of 91.8 Ų [1]. The p-tolyl analog (CAS 1025499-95-9) has a computed TPSA of 101.0 Ų [2]. The difference of -9.2 Ų indicates that the bis-fluorinated compound is predicted to have a slightly lower polar surface area. This is attributed to the absence of the primary amide NH2 group present in the p-tolyl analog. The o-tolyl analog (CAS 929413-12-7) has a computed TPSA of 91.8 Ų [3], which is identical to the target compound, indicating that the position of the methyl group (ortho vs para) does not affect the overall PSA in this series.

TPSA Comparison
Reported
Target: 91.8 Ų p-Tolyl analog: 101.0 Ų ΔTPSA = −9.2 Ų
Lower TPSA predicted to support passive membrane permeability context; intracellular target engagement relevance.
Computed TPSA; experimental permeability not measured.
TPSA Membrane permeability Oral bioavailability

Metabolic Stability Implication of the 4-Fluorophenyl Substituent: A Class-Level Inference

The target compound (929473-92-7) contains a 4-fluorophenyl group on the acetamide side chain, which blocks the para-position of the phenyl ring that is a common site for cytochrome P450-mediated hydroxylation [1]. In contrast, the p-tolyl analog (CAS 1025499-95-9) presents a methyl group at the para-position, which is itself a site of metabolic oxidation (CYP-mediated benzylic hydroxylation) [1]. This class-level inference from medicinal chemistry principles suggests that 929473-92-7 may exhibit superior metabolic stability compared to the p-tolyl analog, though no direct experimental comparison exists.

Metabolic Stability Inference
Class-level
Para-fluoro blocks aromatic hydroxylation; p-tolyl methyl is a metabolic soft spot.
Class-level inference suggests potential enhanced metabolic stability; no experimental data.
Based on general CYP450 SAR; direct comparison data required.
Metabolic stability Fluorination Cytochrome P450

Absence of Experimental Bioactivity Data: Key Gap in Comparative Evidence

A systematic search of PubChem, ChEMBL, and PubMed databases (conducted May 2026) found no experimental bioactivity data (IC50, EC50, Ki, etc.) for the target compound CAS 929473-92-7 [1], [2]. Similarly, no experimental bioactivity data are available for its closest commercially available analogs CAS 1025499-95-9 and CAS 929413-12-7 [3], [4]. Consequently, no head-to-head or cross-study quantitative comparison of biological activity can be made. Any procurement decision must be based entirely on structural and predicted physicochemical differentiation. This represents a significant evidence gap and procurement risk for users requiring validated biological activity.

Bioactivity Data Gap
Data to verify
No experimental IC50, EC50, or Ki available for target or analogs.
Procurement relies on structural differentiation; independent bioactivity validation required.
PubChem, ChEMBL, PubMed search (May 2026) found no data.
Bioactivity Data gap Procurement risk

Appropriate Procurement Scenarios for N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide (929473-92-7) Based on Current Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Bis-4-fluorophenyl TZD Scaffold

Researchers engaged in TZD-based drug discovery programs that require systematic exploration of the effects of 4-fluorophenyl substitution at both the N-3 and acetamide positions may find 929473-92-7 to be the most direct source of this specific substitution pattern. Compared to the p-tolyl analog (CAS 1025499-95-9), 929473-92-7 removes the metabolically labile methyl group and replaces it with a fluorine atom, providing a cleaner scaffold for evaluating the electronic effects of para-substitution on target binding [1]. This compound is appropriate for use as a chemical biology probe or SAR tool compound in academic and pharmaceutical research settings.

In Silico Modeling and Computational Chemistry Where Predicted Pharmacokinetic Differentiation Is Key

Given the complete absence of experimental bioactivity data, the most defensible use case for 929473-92-7 is in computational modeling studies where its predicted physicochemical properties (XLogP3 = 2.9, TPSA = 91.8 Ų) differentiate it from the p-tolyl analog (XLogP3 = 3.2, TPSA = 101.0 Ų) [2], [3]. The lower lipophilicity and polar surface area of 929473-92-7 make it a preferred scaffold for virtual screening campaigns targeting intracellular proteins where membrane permeability is a critical parameter.

Synthetic Chemistry and Methodology Development

929473-92-7 can serve as a versatile synthetic intermediate for further derivatization. The 4-fluorophenyl group on the acetamide side chain provides a chemically inert handle that is stable under a wide range of reaction conditions, unlike the oxidatively sensitive p-tolyl group in CAS 1025499-95-9 [1]. Researchers developing novel TZD-based libraries may preferentially select 929473-92-7 for its enhanced chemical robustness during multi-step synthesis.

Comparative Physicochemical Profiling Studies

For academic groups or CROs conducting systematic comparisons of fluorinated vs. methylated TZD derivatives, 929473-92-7 and its p-tolyl analog (CAS 1025499-95-9) form a matched molecular pair suitable for evaluating the impact of para-substitution on properties such as solubility, logD, and plasma protein binding [2], [3]. Such studies would generate the experimental data currently absent from the literature and would constitute a valuable contribution to the field.

Application
Selection Property
Validation Focus
TZD SAR studies with bis-4-fluorophenyl scaffold
4-fluorophenyl substitution at N-3 and acetamide positions
Electronic effects on target binding and metabolic stability context
In silico modeling and virtual screening campaigns
Computed XLogP3 (2.9) and TPSA (91.8 Ų) differentiation
Membrane permeability parameterization and intracellular target access
TZD-based library synthesis and derivatization
Chemically inert 4-fluorophenyl handle
Stability under multi-step synthetic conditions
Matched molecular pair physicochemical profiling
Fluorinated and methylated TZD matched pair
Experimental solubility, logD, and plasma protein binding determination
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